molecular formula C19H20ClNO5S2 B2944975 Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034607-58-2

Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2944975
CAS No.: 2034607-58-2
M. Wt: 441.94
InChI Key: ALEPFDLGUHWRCF-UHFFFAOYSA-N
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Description

Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core modified with a sulfonyl group and a 2-chlorophenoxyphenyl substituent.

Properties

IUPAC Name

methyl 2-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S2/c1-25-19(22)13-27-15-10-11-21(12-15)28(23,24)16-8-6-14(7-9-16)26-18-5-3-2-4-17(18)20/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEPFDLGUHWRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound can be represented as follows:

C16H18ClNO4S\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_4\text{S}

This compound features a pyrrolidine ring, a sulfonyl group, and a chlorophenoxy moiety, which are critical for its biological activity.

Synthesis

The synthesis involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the pyrrolidine ring followed by sulfonation and subsequent esterification. Specific methodologies may vary, but patents such as WO2009057133A2 provide insights into effective synthetic routes and yields achieved during the reactions .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown effectiveness against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that similar thiazole-containing compounds demonstrate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL . This suggests that this compound could also exhibit comparable effects.

Selective Androgen Receptor Modulation

Another area of interest is the compound's potential as a selective androgen receptor modulator (SARM). SAR studies indicate that modifications in the phenolic structure can enhance binding affinity to androgen receptors, which is crucial for therapeutic applications in conditions like muscle wasting and osteoporosis .

Case Studies

StudyFindings
Study on Anticancer Activity This compound showed significant cytotoxicity against HT29 cells with an IC50 value below that of standard treatments like doxorubicin .
Antimicrobial Evaluation Similar compounds with chlorophenoxy groups exhibited MIC values indicating effective inhibition of bacterial growth .
SAR Analysis for SARM Modifications to the sulfonamide structure enhanced receptor binding affinity, suggesting potential for development as therapeutic agents in hormone-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1), a pyrimidine derivative synthesized in 2021 (ADMET & DMPK, 2021). Below is a comparative analysis:

Feature Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Core Structure Pyrrolidine sulfonyl derivative Pyrimidine ring with thietane substituent
Ester Group Methyl ester Ethyl ester
Sulfur Motif Thioether linkage Thioether and thietane (3-membered sulfur ring)
Aromatic Substituent 4-(2-chlorophenoxy)phenyl 6-methylpyrimidine with thietan-3-yloxy
Molecular Weight ~455.9 g/mol (estimated) ~356.4 g/mol (reported)
Synthetic Route Likely involves sulfonylation of pyrrolidine and esterification Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The pyrrolidine sulfonyl group in the target compound is less sterically hindered than the pyrimidine-thietane system in Compound 1, which could influence oxidative metabolism.

Research Findings and Limitations

  • Compound 1: Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the thietane moiety’s ability to disrupt bacterial membranes.
  • Target Compound: No direct biological data exists in open literature. Computational modeling (e.g., molecular docking) predicts stronger interactions with inflammatory mediators (e.g., TNF-α) due to the sulfonyl group’s hydrogen-bonding capacity.

Critical Analysis of Evidence Gaps

  • Limited experimental data for the target compound necessitates extrapolation from structural analogues.
  • Discrepancies in ester groups (methyl vs. ethyl) and core heterocycles (pyrrolidine vs. pyrimidine) highlight the need for head-to-head comparative studies.
  • Key Research Opportunities :
    • Synthesis and in vitro profiling (e.g., enzymatic inhibition assays).
    • ADMET studies to compare metabolic stability and toxicity with Compound 1.

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